![molecular formula C18H20N2O3S B5708508 N-[3-(3,4-dihydro-1(2H)-quinolinyl)-3-oxopropyl]benzenesulfonamide](/img/structure/B5708508.png)
N-[3-(3,4-dihydro-1(2H)-quinolinyl)-3-oxopropyl]benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of N-[3-(3,4-dihydro-1(2H)-quinolinyl)-3-oxopropyl]benzenesulfonamide derivatives involves a series of reactions starting from 4-amino-N-(aryl/heteroaryl)benzenesulfonamides and 2,5-dimethoxytetrahydrofuran. These compounds have been evaluated for their anticancer activity, with specific derivatives exhibiting potent activity against various human tumor cell lines. The synthesis process involves amidation reactions, highlighting the compound's complex synthetic route and its relevance in producing potential anticancer agents (Żołnowska et al., 2018).
Molecular Structure Analysis
The molecular structure of this compound derivatives has been characterized using various analytical techniques, including NMR and mass spectroscopy. These studies provide insights into the compound's structural features, essential for understanding its chemical behavior and biological activity. The presence of the quinolinyl moiety is significant, as it is often associated with various biological activities (Chen Bin, 2015).
Chemical Reactions and Properties
The chemical reactivity of this compound derivatives includes their ability to undergo various chemical transformations. These reactions are pivotal in modifying the compound's structure to enhance its biological activity or to understand its mechanism of action. For instance, these compounds have shown to induce cell cycle arrest and apoptosis in cancer cells, indicating their potential as therapeutic agents (Kim et al., 2005).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystalline structure, play a crucial role in the compound's applicability in various formulations and its overall stability. Studies on related benzenesulfonamide derivatives have provided insights into their crystalline structures, which are essential for understanding the compound's physical characteristics and its interactions in biological systems (Mohamed-Ezzat et al., 2023).
Chemical Properties Analysis
The chemical properties, including acidity, basicity, and reactivity towards other chemical agents, define the compound's behavior in chemical and biological environments. The synthesis and bioactivity studies of quinoline derivatives, including their inhibitory effects on enzymes like carbonic anhydrases, highlight the importance of understanding these chemical properties for drug design and development (Al-Sanea et al., 2019).
作用機序
The mechanism of action would depend on the specific biological or chemical context in which this compound is used. Some quinazolinone derivatives have been found to inhibit BET bromodomains, which play important roles in cancer, inflammation, obesity, cardiovascular disease, and neurological disorders .
将来の方向性
特性
IUPAC Name |
N-[3-(3,4-dihydro-2H-quinolin-1-yl)-3-oxopropyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3S/c21-18(20-14-6-8-15-7-4-5-11-17(15)20)12-13-19-24(22,23)16-9-2-1-3-10-16/h1-5,7,9-11,19H,6,8,12-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBCNNZNTGYSNHF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)C(=O)CCNS(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N,N-diethyl-N'-(2,8,10-trimethylpyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidin-4-yl)-1,2-ethanediamine](/img/structure/B5708447.png)
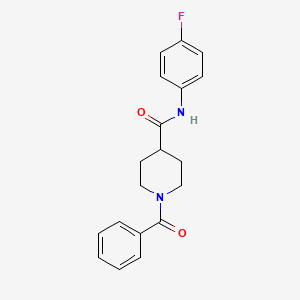
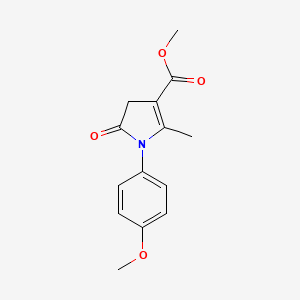
![N-[3-(aminocarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]-N'-[2-(dimethylamino)ethyl]ethanediamide](/img/structure/B5708471.png)
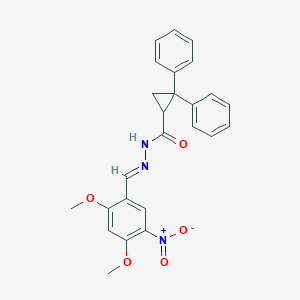
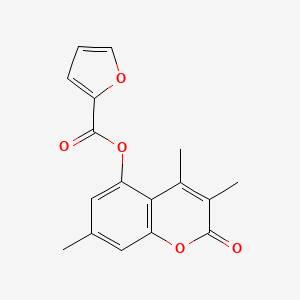
![2,3-dimethoxy-N-methyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5708491.png)

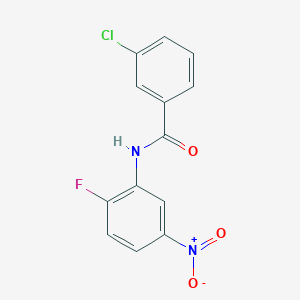
![4-chloro-N-[4-(dimethylamino)phenyl]-3-nitrobenzamide](/img/structure/B5708526.png)
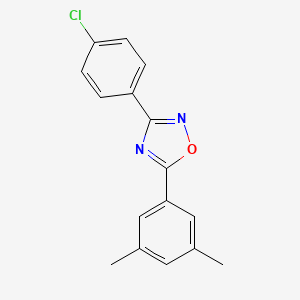
![3-(difluoromethyl)-N-[4-methoxy-3-(phenoxymethyl)benzylidene]-5-(methylthio)-4H-1,2,4-triazol-4-amine](/img/structure/B5708538.png)
![2-[1-(azocan-1-ylacetyl)azetidin-3-yl]-1H-benzimidazole](/img/structure/B5708542.png)
![4-{3-[(2-chloro-6-nitrophenyl)thio]propanoyl}morpholine](/img/structure/B5708546.png)